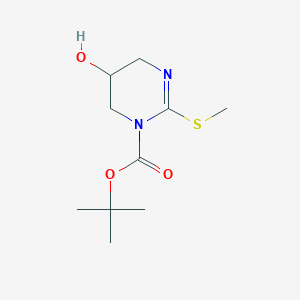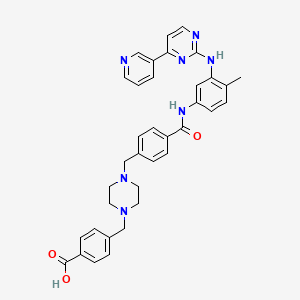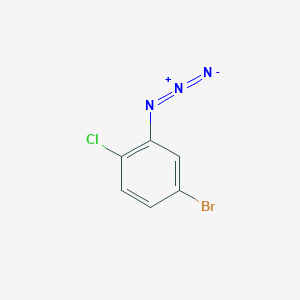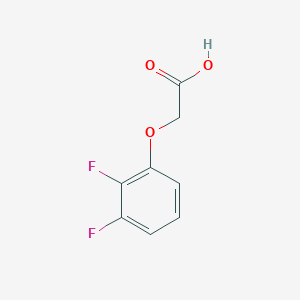
2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 ist eine deuterierte Form von 2,4,5-Trichlorbiphenyl, einem Polychlorierten Biphenyl (PCB)-Kongener. Diese Verbindung zeichnet sich durch den Ersatz von Wasserstoffatomen durch Deuterium aus, einem Isotop des Wasserstoffs. Die Summenformel von 2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 lautet C12H2D5Cl3 und wird aufgrund seiner einzigartigen Eigenschaften hauptsächlich in der wissenschaftlichen Forschung eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 beinhaltet typischerweise die Chlorierung von Biphenyl, gefolgt von Deuterierung. Zu den Reaktionsbedingungen gehören die Verwendung von Chlorierungsmitteln wie Chlorgas oder Sulfurylchlorid in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid. Das Deuterierungsverfahren beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium unter Verwendung deuterierter Reagenzien .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie Gaschromatographie und Massenspektrometrie ist üblich, um den Produktionsprozess zu überwachen und die Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Chlor oder Brom in Gegenwart eines Katalysators wie Eisen(III)chlorid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von chlorierten Biphenylchinonen führen, während die Reduktion dechlorierte Biphenyle ergeben kann .
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Standard für analytische Methoden wie Gaschromatographie und Massenspektrometrie.
Biologie: In Studien zu den Umweltauswirkungen und biologischen Wirkungen von PCBs.
Medizin: In der Forschung zu den toxikologischen Wirkungen von PCBs und ihren Metaboliten.
Industrie: Als Referenzmaterial zur Qualitätskontrolle bei der Produktion von PCBs.
Wirkmechanismus
Der Wirkmechanismus von 2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 beinhaltet seine Wechselwirkung mit zellulären Komponenten. Es kann an den Aryl-Kohlenwasserstoff-Rezeptor (AhR) binden, was zur Aktivierung verschiedener Signalwege führt. Diese Wechselwirkung kann zur Induktion von Enzymen führen, die am Metabolismus von Xenobiotika beteiligt sind, wie z. B. Cytochrom-P450-Enzyme .
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4,5-Trichlorbiphenyl: Die nicht-deuterierte Form der Verbindung.
2,4,4’-Trichlorbiphenyl: Ein ähnliches PCB-Kongener mit Chloratomen an verschiedenen Positionen.
2,2’,5-Trichlorbiphenyl: Ein weiteres PCB-Kongener mit einem anderen Substitutionsschema.
Einzigartigkeit
Die Einzigartigkeit von 2,4,5-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 liegt in seiner deuterierten Natur, was es in der analytischen Chemie als internen Standard nützlich macht. Das Vorhandensein von Deuteriumatomen ermöglicht die Unterscheidung zwischen der Verbindung und ihren nicht-deuterierten Gegenstücken in der massenspektrometrischen Analyse .
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
VGVIKVCCUATMNG-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

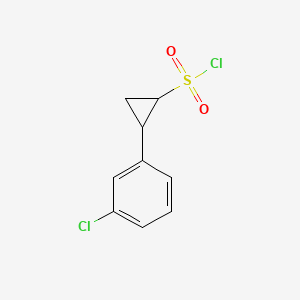
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)

